molecular formula C4H3ClF2N2O2S B11713103 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B11713103
M. Wt: 216.59 g/mol
InChI Key: WUUJCIDGGHTSSK-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group. The unique structural features of this compound make it a valuable intermediate in the synthesis of various biologically active molecules and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(Difluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride often employs large-scale batch or continuous flow reactors to ensure efficient and high-yield synthesis. The use of advanced catalytic systems and optimized reaction conditions helps in achieving the desired product with minimal by-products .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active site of enzymes, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 3-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride lies in its sulfonyl chloride group, which provides a versatile handle for further chemical modifications. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C4H3ClF2N2O2S

Molecular Weight

216.59 g/mol

IUPAC Name

5-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)2-1-8-9-3(2)4(6)7/h1,4H,(H,8,9)

InChI Key

WUUJCIDGGHTSSK-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1S(=O)(=O)Cl)C(F)F

Origin of Product

United States

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